molecular formula C27H32N2O9 B1208838 [8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate

[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate

Cat. No. B1208838
M. Wt: 528.5 g/mol
InChI Key: ISHRABPLRWRZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound's synthesis and its derivatives have been explored for various applications, such as in the creation of fungal xanthones like bikaverin. This process involves a series of reactions starting with β-carbonyl compounds to produce ethyl 3-(1-hydroxy-6-methoxy-3,8-dimethyl-9-oxoxanthen-2-yl)-3-oxopropanoate, among other products (Iijima et al., 1979).

Biological and Pharmacological Activities

  • Compounds structurally similar to [8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate have shown promise in biological and pharmacological research. For instance, new phenolic compounds isolated from Myristica fragrans seeds exhibited anti-inflammatory activities in macrophage cells (Cuong et al., 2011).

Applications in Photodynamic Therapy

  • Certain derivatives of the compound have potential applications in photodynamic therapy for cancer treatment. For example, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which share structural characteristics with [8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate, have been synthesized. These compounds exhibit excellent properties as photosensitizers, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Metabolic Pathways and Synthesis

  • The compound's analogs have been studied for their metabolism and synthesis pathways. For instance, research on metsulfuron methyl in wheat and barley revealed the formation of compounds similar to [8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate and its carbohydrate conjugates (Anderson et al., 1989).

properties

Product Name

[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate

Molecular Formula

C27H32N2O9

Molecular Weight

528.5 g/mol

IUPAC Name

[8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate

InChI

InChI=1S/C27H32N2O9/c1-15(2)12-21(30)38-24-16(3)37-27(34)19(29-25(32)22-23(31)20(35-4)10-11-28-22)14-36-26(33)18(24)13-17-8-6-5-7-9-17/h5-11,15-16,18-19,24,31H,12-14H2,1-4H3,(H,29,32)

InChI Key

ISHRABPLRWRZQX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)CC(C)C

synonyms

UK 2C
UK-2C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Reactant of Route 3
[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Reactant of Route 4
[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Reactant of Route 5
[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Reactant of Route 6
[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate

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